2-{[N-(phenylcarbonyl)-beta-alanyl]amino}benzamide
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Overview
Description
2-{[3-(BENZOYLAMINO)PROPANOYL]AMINO}BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(BENZOYLAMINO)PROPANOYL]AMINO}BENZAMIDE typically involves a multi-step process. One common method starts with the reaction of anthranylamide with propionic anhydride, followed by a Schotten–Bauman acylation in an alkaline medium . This method is advantageous as it eliminates the use of environmentally hazardous solvents like benzene and replaces them with more benign alternatives such as DMSO.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using cost-effective and accessible starting materials. The process involves the hydrolysis of anthranylamide in an alkaline medium, followed by acylation. The final product is obtained through a series of purification steps, including crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(BENZOYLAMINO)PROPANOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-{[3-(BENZOYLAMINO)PROPANOYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(BENZOYLAMINO)PROPANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with similar structural features but less complex biological activity.
N-Phenylbenzamide: Known for its use in medicinal chemistry but with different pharmacological properties.
N-(2-Benzoylamino)benzamide: Shares structural similarities but differs in its specific biological applications.
Uniqueness
2-{[3-(BENZOYLAMINO)PROPANOYL]AMINO}BENZAMIDE stands out due to its unique combination of benzoylamino and propanoylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-(3-benzamidopropanoylamino)benzamide |
InChI |
InChI=1S/C17H17N3O3/c18-16(22)13-8-4-5-9-14(13)20-15(21)10-11-19-17(23)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,22)(H,19,23)(H,20,21) |
InChI Key |
QEFCLYJPTSPRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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